(Chloromethylsulfonyl)cyclohexane
Description
(Chloromethylsulfonyl)cyclohexane is a sulfonated cyclohexane derivative featuring a chloromethyl (-CH2Cl) group directly attached to a sulfonyl (-SO2-) moiety. This compound’s unique structure confers reactivity at both the sulfonyl chloride and chloromethyl sites, making it valuable in organic synthesis, catalysis, and pharmaceutical intermediate preparation .
Properties
IUPAC Name |
chloromethylsulfonylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLHQDFTZLNOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethylsulfonyl)cyclohexane typically involves the reaction of cyclohexane with chloromethyl sulfone. One common method includes the chloromethylation of cyclohexane followed by sulfonation. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions: (Chloromethylsulfonyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted cyclohexane derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis Applications
1.1. Reactivity and Functionalization
(Chloromethylsulfonyl)cyclohexane serves as a versatile reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its chloromethyl group can be substituted with various nucleophiles, leading to the generation of compounds with diverse functional groups.
1.2. Synthesis of Sulfonamides
One of the primary applications of this compound is in the synthesis of sulfonamides, which are important in medicinal chemistry. The compound can react with amines to form sulfonamides, which have significant biological activity and are used in various therapeutic contexts.
| Reagent | Product | Reaction Type |
|---|---|---|
| This compound + Amine | Sulfonamide derivative | Nucleophilic substitution |
| This compound + Alcohol | Sulfonate ester | Nucleophilic substitution |
Pharmaceutical Applications
2.1. Antimicrobial Activity
Research has indicated that sulfonamide derivatives synthesized from this compound exhibit antimicrobial properties. These compounds can inhibit bacterial growth and are utilized in developing new antibiotics.
2.2. Anticancer Research
Recent studies have explored the potential of sulfonamide derivatives as inhibitors in cancer treatment pathways, particularly targeting specific enzymes involved in tumor growth. The ability to modify the sulfonamide structure using this compound allows for tailored pharmacological profiles.
Case Studies
3.1. Synthesis of Novel Antimicrobial Agents
A study demonstrated the synthesis of a series of sulfonamide derivatives from this compound, evaluating their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential for further development as therapeutic agents.
3.2. Development of Anticancer Compounds
Another research project focused on synthesizing sulfonamide-based inhibitors targeting HIF-2α, a key regulator in cancer metabolism. The derivatives were evaluated for their ability to inhibit cancer cell proliferation, showing promising results that warrant further investigation into their mechanisms and therapeutic potential.
Mechanism of Action
The mechanism by which (Chloromethylsulfonyl)cyclohexane exerts its effects involves the interaction of the chloromethyl and sulfonyl groups with various molecular targets. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, influencing their function and activity. The pathways involved may include covalent bonding with nucleophilic sites on target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
(a) 1-(Bromomethyl)-1-methanesulfonylcyclohexane
- Structure : Bromomethyl (-CH2Br) replaces the chloromethyl group.
- Properties : Higher molecular weight (255.17 g/mol) and distinct reactivity due to bromine’s polarizability. Used in cross-coupling reactions and material science .
- Applications : Pharmaceutical synthesis (e.g., alkylating agents) and polymer chemistry.
(b) Cyclohexane Sulfonyl Chloride
(c) Methylated Oxidovanadium(IV) Compounds
- Relevance: These compounds (e.g., cis-[VIV(O)(Cl/F)(N4)]) demonstrate how methyl substituents enhance catalytic activity in cyclohexane oxidation. HCl addition increases yields for methylated variants, contrasting with non-methylated analogs .
Reactivity and Catalytic Performance
Catalytic Oxidation of Cyclohexane
- Methylated vs. Non-Methylated Compounds: Methyl groups stabilize intermediates, improving catalytic efficiency. For example, HCl boosts oxidation yields by 20–30% in methylated vanadium catalysts, while non-methylated analogs show reduced activity .
NADH-Ubiquinone Reductase Inhibition
- N-Alkanoyl Derivatives: Compounds with cyclohexane moieties (e.g., l-Trichloromethyl-tetrahydro-β-carboline derivatives) exhibit inhibitory effects on mitochondrial complex I. Log P values (cyclohexane/water partition coefficients) correlate with bioavailability (Table 1) .
| Compound | IC50 (μM) | Log P (Cyclohexane/Water) |
|---|---|---|
| MPP+ (Reference) | 0.05 | -2.1 |
| Derivative 2a | 1.2 | 3.8 |
| Derivative 2b | 0.8 | 4.2 |
α-Amylase Inhibition
- Cyclohexane Extracts: Acid hydrolysis reduces inhibitory activity (e.g., from 60% to 45% inhibition), likely due to degradation of active non-polar compounds .
Spectral and Analytical Trends
Mass Spectrometry
- Neutral Loss Patterns : Cyclohexane-ring-containing compounds (e.g., ketamine analogs) show characteristic neutral losses (57 Da for ketone substitutions, 28/85 Da for ring fragmentation) .
- Fluorescence Spectroscopy : Cyclohexane-solvated compounds (e.g., adamantane derivatives) exhibit solvent-dependent emission spectra, with twist-boat conformations affecting photophysical properties .
Solvent Interactions and Extraction Efficiency
- Polar vs. Non-Polar Solvents: Cyclohexane:butyl acetate mixtures extract polar compounds (up to O9 classes) more effectively than pure cyclohexane or n-hexane, highlighting solvent polarity’s role in compound isolation .
Biological Activity
(Chloromethylsulfonyl)cyclohexane is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and cytotoxic properties. We will also present relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a chloromethylsulfonyl group. This unique structure may contribute to its biological activity by influencing interactions with biological membranes and cellular targets.
Antimicrobial Activity
Research indicates that derivatives of cyclohexane, including this compound, exhibit significant antimicrobial properties. A study employing the agar disc diffusion method tested various cyclohexane derivatives against pathogenic bacteria such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli. The results demonstrated varying degrees of inhibition, with some derivatives showing comparable efficacy to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Cyclohexane Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison to Ciprofloxacin |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | Comparable |
| This compound | Bacillus cereus | 12 | Moderate |
| This compound | Escherichia coli | 18 | Higher |
Antiproliferative Activity
The antiproliferative effects of this compound have been investigated using various cancer cell lines. A notable study focused on canine B-cell leukemia cells, where synthesized compounds demonstrated significant cytotoxicity. The most potent compounds exhibited IC50 values indicating effective inhibition of cell proliferation .
Case Study: Cytotoxic Effects on Canine B-Cell Leukemia Cells
- Cell Lines Tested: GL-1 and CLB70
- IC50 Values: Ranged from 5 µM to 20 µM depending on the derivative.
- Mechanism: The cytotoxicity was attributed to the disruption of cellular membrane integrity and induction of apoptosis.
The interaction of this compound with biological membranes is crucial for its biological activity. Studies suggest that the compound alters membrane fluidity and lipid packing, which can lead to increased permeability and subsequent cell death .
Cytotoxicity Studies
In vitro studies have shown that this compound induces cytotoxic effects in various cell lines through mechanisms such as apoptosis and necrosis. The compound's ability to interact with cellular components like glutathione has been highlighted as a significant factor in its cytotoxic profile .
Table 2: Cytotoxicity Profiles
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Canine B-cell leukemia | 10 | Apoptosis |
| Human HeLa cells | 15 | Necrosis |
| Rat fibroblasts | 25 | Membrane disruption |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (chloromethylsulfonyl)cyclohexane, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation and chlorination of cyclohexane derivatives. Reaction optimization can leverage statistical experimental design (e.g., Plackett-Burman for screening variables and Box-Behnken for response surface methodology) to identify critical parameters like temperature, catalyst loading, and reactant ratios . For example, optimal liming processes in related systems achieved 92.7% efficiency at 71.4°C and 8 min .
| Key Parameters | Optimal Range |
|---|---|
| Temperature | 70–75°C |
| Catalyst Loading | 10–15 mol% |
| Reaction Time | 6–10 min |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl, chloromethyl) via characteristic stretches (e.g., S=O at 1150–1350 cm⁻¹, C-Cl at 550–850 cm⁻¹) .
- GC-MS : Resolves decomposition products (e.g., cyclohexene, benzene) during pyrolysis or oxidation .
- NMR : Distinguishes conformational isomers (e.g., axial vs. equatorial substituents) using H and C shifts .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is influenced by temperature, light exposure, and moisture. Accelerated degradation studies (e.g., 40°C/75% RH) combined with HPLC monitoring reveal hydrolysis pathways. Storage recommendations include inert atmospheres and desiccants to minimize sulfonyl group hydrolysis .
Advanced Research Questions
Q. How can kinetic modeling be applied to understand the decomposition pathways of this compound?
- Methodological Answer : Detailed kinetic mechanisms (e.g., JetSurF 2.0) validated against shock tube and rapid compression machine (RCM) data can simulate high-/low-temperature regimes . For example, cyclohexane oxidation models incorporate peroxy radical isomerization and chain-branching reactions, which may analogously apply to sulfonyl derivatives .
| Decomposition Pathway | Rate Constant (s⁻¹) |
|---|---|
| C-S bond cleavage | |
| Sulfonyl group hydrolysis |
Q. What strategies resolve contradictions in experimental data regarding the reactivity of chlorinated cyclohexane derivatives?
- Methodological Answer : Discrepancies (e.g., ignition delays in RCM vs. shock tubes) are addressed by cross-validating conditions (pressure, equivalence ratio) and isolating intermediates via gas chromatography. For instance, cyclohexane’s negative temperature coefficient (NTC) behavior in engines versus its absence in jet-stirred reactors highlights the role of residence time and radical pool dynamics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
